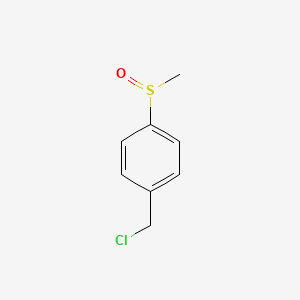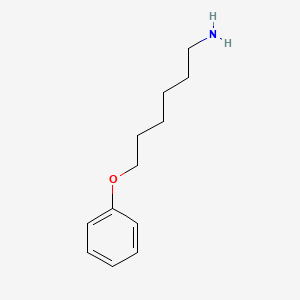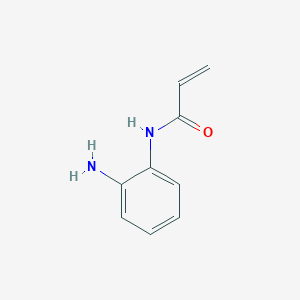
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a hydroxymethyl group, and an iodine atom attached to a phenyl ring, making it a unique and valuable molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(hydroxymethyl)-2-iodophenol and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and efficiency. The industrial methods also focus on minimizing waste and ensuring the safety of the process.
化学反应分析
Types of Reactions
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The iodine atom can be substituted with other functional groups, such as a nitro or amino group, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2-iodophenyl carbamate or 4-(formyl)-2-iodophenyl carbamate.
Reduction: Formation of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate.
Substitution: Formation of tert-Butyl (4-(hydroxymethyl)-2-nitrophenyl)carbamate or tert-Butyl (4-(hydroxymethyl)-2-aminophenyl)carbamate.
科学研究应用
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate involves its ability to form stable carbamate linkages with various biological molecules. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor or modifier. The pathways involved often include nucleophilic attack on the carbamate carbon, leading to the formation of covalent bonds with the target molecules.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxymethyl and iodine substituents.
Benzyl carbamate: Features a benzyl group instead of a tert-butyl group, offering different steric and electronic properties.
Phenyl carbamate: Lacks the tert-butyl and hydroxymethyl groups, making it less versatile in certain reactions.
Uniqueness
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is unique due to the presence of the hydroxymethyl and iodine substituents, which provide additional reactivity and functionality. The tert-butyl group also offers steric protection, making the compound more stable and selective in certain reactions.
属性
分子式 |
C12H16INO3 |
|---|---|
分子量 |
349.16 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(hydroxymethyl)-2-iodophenyl]carbamate |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(16)14-10-5-4-8(7-15)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI 键 |
TYQZQIKQRNRBKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
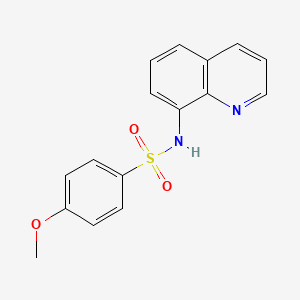



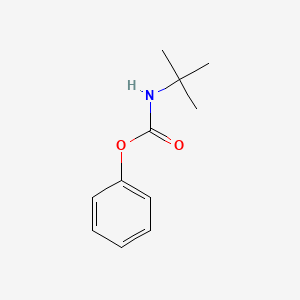
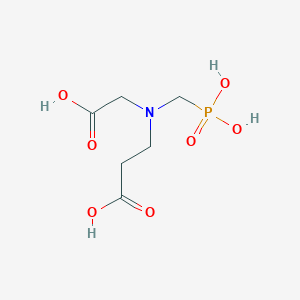
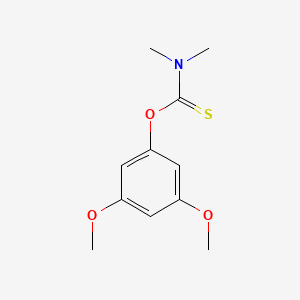
![6-Octylbenzo[d]thiazol-2-amine](/img/structure/B8765501.png)
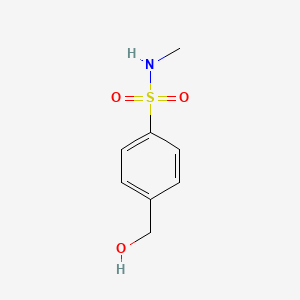
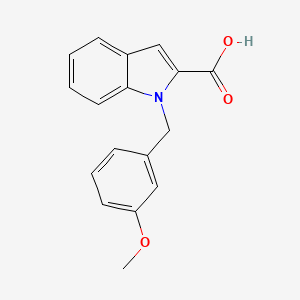
![Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B8765507.png)
